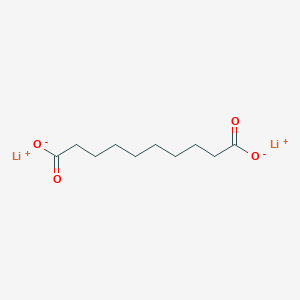![molecular formula C10H26O3Si2 B102230 Bis[2-(trimethylsilyloxy)ethyl] Ether CAS No. 16654-74-3](/img/structure/B102230.png)
Bis[2-(trimethylsilyloxy)ethyl] Ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis[2-(trimethylsilyloxy)ethyl] Ether typically involves the reaction of diethylene glycol with trimethylsilyl chloride in the presence of a base such as pyridine . The reaction proceeds as follows:
HOCH2CH2OCH2CH2OH+2(CH3)3SiCl→(CH3)3SiOCH2CH2OCH2CH2OSi(CH3)3+2HCl
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency .
Chemical Reactions Analysis
Types of Reactions: Bis[2-(trimethylsilyloxy)ethyl] Ether can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding silanols.
Substitution: It can participate in substitution reactions where the trimethylsilyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.
Substitution: Reagents like halogens or other nucleophiles under appropriate conditions.
Major Products:
Oxidation: Formation of silanols.
Substitution: Formation of new ethers or other substituted products.
Scientific Research Applications
Chemistry:
Fluorinating Agent: Used in the preparation of fluorinated compounds.
Protecting Group: Acts as a protecting group for hydroxyl functionalities in organic synthesis.
Biology and Medicine:
Proteomics Research: Utilized in biochemical research, particularly in the study of proteins.
Industry:
Pharmaceutical Testing: Employed as a reference standard in pharmaceutical testing.
Mechanism of Action
The mechanism of action of Bis[2-(trimethylsilyloxy)ethyl] Ether primarily involves its role as a protecting group and a reagent in chemical synthesis. The trimethylsilyl groups protect hydroxyl functionalities, preventing unwanted reactions during synthesis .
Comparison with Similar Compounds
Ethylene Glycol Bis(trimethylsilyl Ether): Similar in structure but with different applications.
Diethylene Glycol Bis(trimethylsilyl Ether): Another name for Bis[2-(trimethylsilyloxy)ethyl] Ether.
Uniqueness: this compound is unique due to its dual functionality as a protecting group and a reagent for introducing fluorine atoms. Its ability to protect hydroxyl groups while facilitating specific reactions makes it valuable in synthetic chemistry .
Properties
IUPAC Name |
trimethyl-[2-(2-trimethylsilyloxyethoxy)ethoxy]silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H26O3Si2/c1-14(2,3)12-9-7-11-8-10-13-15(4,5)6/h7-10H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCNNAQIFXLAEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OCCOCCO[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H26O3Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10339035 |
Source


|
| Record name | Bis[2-(trimethylsilyloxy)ethyl] Ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10339035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.48 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16654-74-3 |
Source


|
| Record name | Bis[2-(trimethylsilyloxy)ethyl] Ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10339035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
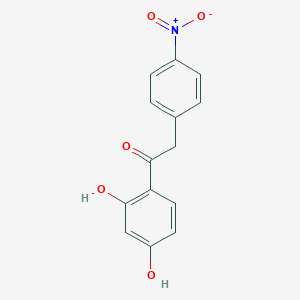
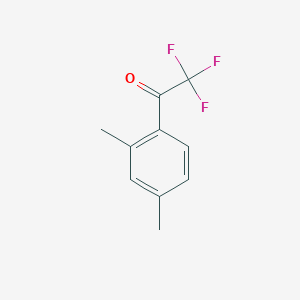
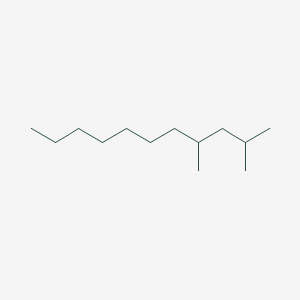
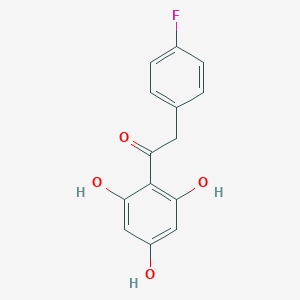


![Tricyclo[4.2.1.0]nonane,exo-](/img/structure/B102158.png)


![6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine](/img/structure/B102168.png)
![2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B102169.png)


